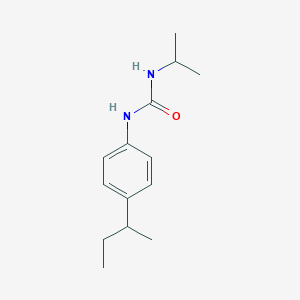
N-(4-sec-butylphenyl)-N'-isopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-sec-butylphenyl)-N'-isopropylurea, commonly known as BUPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BUPI is a urea derivative that is widely used in research laboratories for its ability to selectively inhibit the growth of cancer cells. In
Mécanisme D'action
The mechanism of action of BUPI involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules are involved in various cellular processes, including cell division, cell motility, and intracellular transport. By inhibiting tubulin polymerization, BUPI disrupts these cellular processes, leading to the selective cytotoxicity of cancer cells.
Biochemical and Physiological Effects:
BUPI has been shown to have minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, studies have also shown that BUPI can induce cell cycle arrest and apoptosis in normal cells at high concentrations. Therefore, the dosage of BUPI needs to be carefully controlled to avoid any adverse effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of BUPI is its high selectivity towards cancer cells. This property makes it suitable for various research applications, including cancer cell culture studies and in vivo animal experiments. However, BUPI has limitations in terms of its solubility and stability, which can affect its efficacy in certain experimental settings. Therefore, researchers need to carefully consider the experimental conditions when using BUPI.
Orientations Futures
There are several future directions for the research of BUPI. One potential application of BUPI is in combination therapy with other anticancer agents. Studies have shown that BUPI can enhance the efficacy of other anticancer agents, making it a promising candidate for combination therapy. Another future direction is the development of BUPI analogs with improved solubility and stability, which can enhance its efficacy in various experimental settings. Finally, the potential use of BUPI in other diseases, such as neurodegenerative diseases, should also be explored.
Conclusion:
In conclusion, N-(4-sec-butylphenyl)-N'-isopropylurea is a promising compound with potential applications in cancer therapy. Its high selectivity towards cancer cells, combined with its ability to induce apoptosis, makes it an attractive candidate for further research. However, its limitations in terms of solubility and stability need to be addressed to enhance its efficacy in experimental settings. The future directions for BUPI research include combination therapy, development of analogs, and exploration of its potential use in other diseases. BUPI is a compound with significant potential, and its further research can lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of BUPI involves the reaction of 4-sec-butylphenyl isocyanate with isopropylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is purified using column chromatography. The yield of BUPI obtained through this method is high, and the purity is also excellent, making it suitable for various research applications.
Applications De Recherche Scientifique
BUPI has been extensively used in scientific research for its potential applications in cancer treatment. Studies have shown that BUPI exhibits selective cytotoxicity towards cancer cells, making it a promising candidate for cancer therapy. BUPI has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the elimination of cancer cells.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11(4)12-6-8-13(9-7-12)16-14(17)15-10(2)3/h6-11H,5H2,1-4H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBFNJLQUWFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)
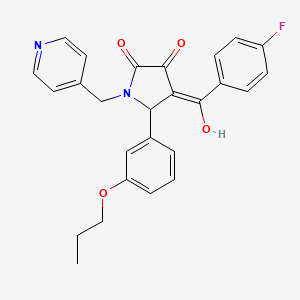
![ethyl 2-benzylidene-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5369846.png)
![3-(benzylthio)-6-(2-chloro-4,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369861.png)
![3-(5-ethoxy-2-furyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5369862.png)
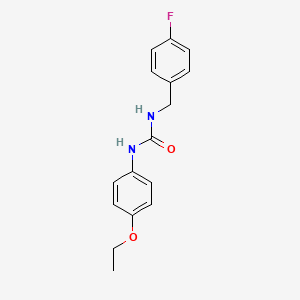
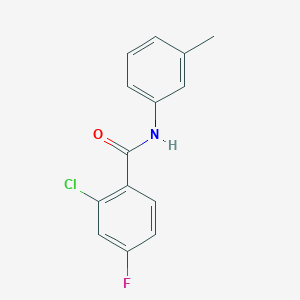
![2-(4-chlorophenyl)-2-oxoethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5369886.png)
![6-(6-bromo-1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369893.png)
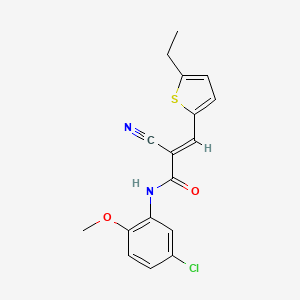
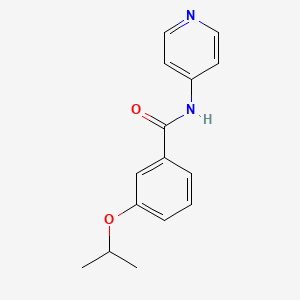
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5369913.png)
![1-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5369921.png)
![3-(allylthio)-6-[2-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369925.png)